4-Amino-2-nitrobenzenesulfonic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,7H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMGCJDUZADKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061046 | |
| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-24-3 | |
| Record name | 4-Amino-2-nitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Amino-2-nitrobenzenesulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712243 | |
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| Record name | 712-24-3 | |
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| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
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| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
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| Record name | 2-nitrosulphanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-AMINO-2-NITROBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V4WYA72Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Nitrobenzenesulfonic Acid
Established Synthetic Pathways for 4-Amino-2-nitrobenzenesulfonic Acid
The traditional synthesis of this compound relies on several well-documented chemical routes. These pathways typically involve multi-step processes starting from readily available aromatic precursors.
Nitration-Reduction-Diazotization Sequences
A fundamental approach to synthesizing aromatic amines involves the nitration of a benzene (B151609) ring followed by the chemical reduction of the nitro group. In the context of this compound, this sequence is a cornerstone of its production. The process generally begins with a substituted benzene compound that is first nitrated to introduce the nitro group. Subsequently, a reducing agent is employed to convert a pre-existing or newly introduced nitro group into the primary amine (amino group).
While diazotization is more commonly a subsequent reaction of the final this compound to produce azo dyes and pigments, the core synthesis relies heavily on the nitration and reduction steps. dyestuffintermediates.comgoogle.com For instance, related syntheses involve the catalytic hydrogenation of dinitro precursors to their corresponding diamino derivatives. google.com The reduction of a nitro group on a sulfonated aromatic ring is a common industrial practice. For example, the reduction of a nitro group in the synthesis of 4,4'-diamino-diphenylamine-2-sulfonic acid is a well-established procedure. google.comgoogle.com
The choice of reducing agent and reaction conditions is critical to achieve high yield and selectivity, especially when other reducible functional groups are present.
Hydrolytic Routes from Sulfonyl Chlorides
Another significant pathway involves the hydrolysis of a sulfonyl chloride intermediate. This route often begins with the chlorosulfonation of a suitable nitroaromatic compound, such as o-nitrochlorobenzene, using chlorosulfonic acid to produce 4-chloro-3-nitrobenzenesulfonyl chloride. patsnap.comgoogle.com This intermediate is then subjected to hydrolysis, where the sulfonyl chloride group (-SO2Cl) is converted into a sulfonic acid group (-SO3H).
The hydrolysis of arenesulfonyl chlorides can proceed through different mechanisms, potentially involving anionic intermediates. researchgate.net The rate and efficiency of this hydrolysis can be influenced by factors such as the solvent system and temperature. For example, the hydrolysis of o-nitrobenzenesulfonyl chloride can be achieved by heating with an aqueous solution of sodium carbonate. orgsyn.org An improved chlorosulfonation process involves a two-step method where o-nitrochlorobenzene is first sulfonated with chlorosulfonic acid and then chlorinated with thionyl chloride, which can increase the yield of the sulfonyl chloride intermediate to over 96%. google.com
This method provides a direct route to the sulfonic acid functionality from a stable and reactive sulfonyl chloride precursor.
Oxidation-Reduction Pathways from Substituted Toluene (B28343) Sulfonates
A distinct synthetic strategy begins with substituted toluene derivatives. This pathway uniquely combines the oxidation of the methyl group of toluene with the reduction of a nitro group. A representative process involves the sulfonation of ortho-nitrotoluene with fuming sulfuric acid to yield 2-nitro-4-sulfotoluene. google.com
Following the sulfonation, this intermediate undergoes an auto-oxidation-reduction reaction under basic conditions at elevated temperatures (60-130 °C). google.com In this key step, the methyl group is oxidized to a carboxylic acid, while the nitro group is simultaneously reduced to an amino group, leading to the formation of 2-amino-4-sulfobenzoic acid. While the final product in this specific example is a carboxylic acid, the underlying principle of a tandem oxidation-reduction on a sulfonated toluene framework is a viable, albeit complex, pathway for creating substituted aminobenzenesulfonic acids.
Advanced Synthetic Strategies and Optimization in this compound Production
Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental footprint of producing this compound. These strategies emphasize green chemistry principles and the use of advanced catalytic systems.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of industrial chemicals to minimize waste and reduce environmental impact. In the context of producing sulfonated aromatics, significant improvements have been made. One key area of focus is the optimization of the nitration step. Research has led to improved processes that eliminate saline wastewater and enable the recycling of concentrated sulfuric acid, a major component in the reaction mixture. researchgate.net
Another green approach involves reducing the consumption of hazardous reagents. For example, modifications to the chlorosulfonation process have successfully lowered the amount of chlorosulfonic acid required, thereby reducing waste, saving production costs, and increasing product yield. google.com These strategies align with the core green chemistry goals of improving atom economy and designing less hazardous chemical syntheses.
Catalytic Enhancements in Reaction Efficiencies
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. In the synthesis of this compound, catalytic reduction of the nitro group is a key area of development. Rhodium(I) complexes, for example, have been shown to be highly effective catalysts for the selective reduction of aromatic nitro groups in the presence of other functional groups. researchgate.net These catalysts can operate under relatively mild conditions and demonstrate high turnover frequencies, leading to the desired aromatic amine in high yields. researchgate.net
The table below summarizes the optimized conditions found for a related nitration process, highlighting the impact of various parameters on reaction yield. researchgate.net
| Parameter | Optimized Value |
| Mass Ratio (Fuming H₂SO₄ : Sodium 2-chlorotoluene-4-sulfonate) | 4 |
| Molar Ratio (Fuming HNO₃ : Sodium 2-chlorotoluene-4-sulfonate) | 1.05 |
| Reaction Temperature | -5 °C |
| Reaction Time | 3 hours |
| Resulting Yield | 91% |
This data represents the optimization of a nitration step in a related synthesis, demonstrating how systematic optimization can significantly increase product yield compared to standard industrial processes which may have yields around 65.7%. researchgate.net
Furthermore, catalytic hydrogenation using various metal catalysts is a widely employed method for the reduction of nitroarenes. google.comgoogle.com Even the hydrolysis of sulfonyl chlorides can be subject to catalysis; for instance, dioxane has been observed to catalyze the hydrolysis process. researchgate.net These catalytic enhancements are crucial for developing more efficient, selective, and economically viable synthetic routes.
Derivatization Reactions and Functional Group Interconversions of this compound
The chemical reactivity of this compound is characterized by the interplay of its three distinct functional groups: the amino group, the nitro group, and the sulfonic acid group. This arrangement on the benzene ring allows for a variety of derivatization reactions and functional group interconversions, making it a versatile precursor in the synthesis of more complex molecules, particularly dyes and pharmaceuticals.
Diazotization and Azo Coupling Reactions for Dye Synthesis
The primary amino group of this compound can be readily converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). unb.ca The resulting diazonium salt is a highly reactive species and serves as a key intermediate in the synthesis of azo dyes. unb.canih.gov
Azo dyes are formed through the coupling reaction of the diazonium salt with an electron-rich aromatic compound, known as a coupling component. nih.govwikipedia.org Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position, to form a stable azo compound characterized by the -N=N- functional group. wikipedia.org The extended conjugated system created by the azo linkage is responsible for the vibrant colors of these dyes. wikipedia.orgjbiochemtech.com The specific color of the resulting dye can be tuned by varying the structure of the coupling component. jbiochemtech.com
For instance, coupling the diazonium salt of this compound with various naphthol or aminonaphthalene sulfonic acids can produce a range of red, brown, and black dyes. nih.gov These dyes find applications in coloring materials like wool and leather. nih.gov
Nucleophilic Substitution Reactions Involving the Sulfonic Acid Moiety
While the sulfonic acid group is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, its replacement can be achieved under specific conditions, particularly when the aromatic ring is sufficiently activated by electron-withdrawing groups. In the case of 2,4-dinitrobenzenesulfonic acid, the two nitro groups facilitate the ipso-substitution of the sulfonic acid group by various nucleophiles. acs.org
Recent research has demonstrated that the sulfonic acid group in electron-deficient benzenesulfonic acids can undergo ipso nucleophilic substitution with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds. acs.org This reaction proceeds under mild, catalyst-free conditions and offers a method for incorporating active methylene functionalities into an o-nitro-substituted benzene ring. acs.org Although this has been demonstrated with 2,4-dinitrobenzenesulfonic acid, the principle suggests potential applicability to this compound, where the nitro group provides activation, although the amino group's electron-donating nature might present a competing effect.
Formation of Sulfonamide Derivatives and Analogues
The sulfonic acid group of this compound can be converted to a sulfonyl chloride, a more reactive intermediate, which can then be used to synthesize sulfonamide derivatives. The conversion to the sulfonyl chloride is typically achieved by reacting the sulfonic acid with a chlorinating agent like chlorosulfonic acid or thionyl chloride. patsnap.comgoogle.com
The resulting sulfonyl chloride is a potent electrophile and readily reacts with primary or secondary amines to form sulfonamides. tsijournals.comnih.gov This reaction is a common strategy for the synthesis of a wide array of sulfonamide-containing compounds, which are a prominent class of therapeutic agents. For example, new sulfonamide derivatives with potential antimicrobial and antioxidant properties have been synthesized through this pathway. tsijournals.com The general scheme involves the reaction of a sulfonyl chloride with an amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. tsijournals.comnih.gov
Reductive Transformations of the Nitro Group
The nitro group of this compound can be reduced to a primary amino group, yielding 2,4-diaminobenzenesulfonic acid. This transformation is significant as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-activating and ortho-, para-directing group. masterorganicchemistry.com
Several methods are available for the reduction of aromatic nitro groups. wikipedia.org Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com
Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid) is a classic and widely used method for nitro group reduction. masterorganicchemistry.comyoutube.com
Other Reagents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. commonorganicchemistry.comstackexchange.com Lithium aluminum hydride (LiAlH₄) is generally not used for reducing aromatic nitro compounds to amines as it tends to form azo compounds. masterorganicchemistry.comcommonorganicchemistry.com
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation with Raney nickel is often preferred over Pd/C when the substrate contains halogens to avoid dehalogenation. commonorganicchemistry.com
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Mechanistic Pathways of Substitution and Coupling Reactions
Azo Coupling Reactions: The mechanism of azo coupling is a well-established electrophilic aromatic substitution. wikipedia.org The reaction proceeds in two main steps. First, the diazonium ion, acting as the electrophile, attacks the electron-rich coupling component to form a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.edu In the second, fast step, a proton is abstracted from the intermediate by a base, restoring the aromaticity of the ring and forming the final azo compound. msu.edu Kinetic studies of similar reactions have shown that the rate is dependent on the concentrations of both the diazonium salt and the coupling component. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr): The mechanism for the ipso-substitution of the sulfonic acid group in activated nitroarenes, such as 2,4-dinitrobenzenesulfonic acid, is believed to proceed through the formation of a Meisenheimer adduct. acs.org This negatively charged intermediate is stabilized by the strong electron-withdrawing nitro groups. The departure of the sulfonate leaving group then yields the substituted product. Kinetic studies of related SNAr reactions have provided insights into the activating effects of ortho and para substituents. For example, an ortho-carboxamido group has been shown to be more activating than an ortho-carbomethoxy group in reactions with anionic nucleophiles, an effect attributed to an interaction between the nucleophile and the hydrogen atoms of the carboxamido group. nih.gov
Kinetic Parameters and Reaction Rate Determinations
The quantitative analysis of reaction kinetics for the chemical transformations of this compound is crucial for optimizing synthesis protocols, scaling up production, and understanding the underlying reaction mechanisms. While specific, detailed kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its reaction kinetics can be effectively understood by examining analogous, well-studied reactions involving structurally similar compounds. The reduction of the nitro group, a key transformation for this class of compounds, has been a model reaction for kinetic analysis, particularly in the context of catalytic processes.
Research Findings from Analogous Reactions
The catalytic reduction of substituted nitroaromatics, such as 4-nitrophenol (B140041) (4-NP) and 4-nitrobenzoic acid, to their corresponding amino derivatives provides a robust framework for understanding the kinetic behavior of this compound. These reactions are frequently monitored using UV-Vis spectroscopy and typically follow pseudo-first-order kinetics when the reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is used in significant excess.
The generally accepted mechanism for these heterogeneous catalytic reductions is the Langmuir-Hinshelwood model. nih.govmdpi.com This model posits that the reaction occurs on the surface of the metal nanoparticle catalyst and involves the following steps:
Adsorption of both the nitroaromatic compound (e.g., 4-nitrophenolate (B89219) ions) and the borohydride ions onto the catalyst surface. mdpi.comresearchgate.net
A surface reaction between the adsorbed species, which is considered the rate-determining step. researchgate.net
Desorption of the final product (e.g., 4-aminophenol) from the catalyst surface, freeing up the active sites for the next catalytic cycle. nih.gov
The rate of the reaction can be described by the equation: ln(Cₜ/C₀) = -kₐₚₚ * t
Where:
C₀ is the initial concentration of the nitroaromatic compound.
Cₜ is the concentration at time t.
kₐₚₚ is the apparent rate constant.
The apparent rate constant (kₐₚₚ) is a key parameter derived from these studies and is influenced by factors such as temperature, catalyst concentration, and the nature of the catalyst itself.
Influence of Temperature and Activation Energy
The effect of temperature on the reaction rate is typically analyzed using the Arrhenius equation, which allows for the determination of the activation energy (Eₐ). The activation energy represents the minimum energy required for the reaction to occur. For instance, in the catalytic reduction of 4-nitrophenol over platinum nanoparticles supported on Co-Al LDH nanosheets, the activation energy was determined to be 36.63 kJ mol⁻¹. mdpi.com Studies on various nanocatalysts have reported a range of activation energies, highlighting the catalyst's critical role in determining reaction efficiency.
Table 1: Kinetic Parameters for the Catalytic Reduction of 4-Nitrophenol (Analogous Reaction) This table presents kinetic data from studies on the reduction of 4-nitrophenol, which serves as a model for the reduction of this compound.
| Catalyst System | Apparent Rate Constant (kₐₚₚ) | Activation Energy (Eₐ) (kJ/mol) | Temperature (°C) | Reference |
| Pt@Co-Al LDH | Varies with temperature | 36.63 | 15 - 45 | mdpi.com |
| Pd Nanoparticles | Varies with conditions | Not specified | Not specified | nih.gov |
| Copper Nanowires (CuNWs) | High, leading to 99% reduction in 60s | Not specified | Not specified | mdpi.com |
Note: The data in this table pertains to the reduction of 4-nitrophenol, not this compound, and is presented for comparative and illustrative purposes.
Diazotization and Coupling Reactions
Another significant chemical transformation for this compound is its use in the synthesis of azo pigments through diazotization and subsequent coupling reactions. environmentclearance.nic.inenvironmentclearance.nic.in The kinetics of these reactions, while crucial for industrial production, are complex. The diazotization step involves the reaction of the primary aromatic amine with a source of nitrous acid (typically sodium nitrite in an acidic medium). This reaction is generally fast and highly dependent on temperature, which must be kept low (typically 0-10 °C) to prevent the decomposition of the unstable diazonium salt. environmentclearance.nic.in
The subsequent coupling reaction, where the diazonium salt reacts with a coupling agent (e.g., an acetoacetanilide (B1666496) derivative), is an electrophilic aromatic substitution. google.com The rate of this reaction is highly sensitive to the pH of the medium, as the pH affects the concentration and reactivity of both the diazonium ion and the coupling component. environmentclearance.nic.in While specific rate constants are not detailed in the available literature, process descriptions emphasize the control of parameters like temperature, pH, and addition rates to ensure optimal yield and product quality. environmentclearance.nic.in
Advanced Analytical Characterization of 4 Amino 2 Nitrobenzenesulfonic Acid
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 4-Amino-2-nitrobenzenesulfonic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the molecular structure.
¹H NMR: In proton NMR (¹H NMR) of this compound, the aromatic protons exhibit distinct chemical shifts due to the electronic effects of the amino, nitro, and sulfonic acid groups. These substituents influence the electron density around the protons on the benzene (B151609) ring, leading to a unique pattern of resonances. For a related compound, 4-nitrotoluene-2-sulfonic acid, the proton signals appear at chemical shifts (δ) of approximately 8.58 ppm, 8.15 ppm, and 7.49 ppm in D₂O. chemicalbook.com This provides a reference for the expected regions of the aromatic protons in this compound.
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached functional groups. For instance, in 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid, the aromatic carbons resonate at various ppm values, including 142.79, 138.49, 129.49, 126.07, and 117.15 ppm. researchgate.net Similarly, for 4-nitrobenzenesulfonic acid, carbon signals are also well-defined. chemicalbook.com These examples suggest the expected range and complexity of the ¹³C NMR spectrum for this compound.
| Technique | Observed Chemical Shifts (ppm) for Related Compounds | Reference |
| ¹H NMR (4-nitrotoluene-2-sulfonic acid in D₂O) | 8.58, 8.15, 7.49 | chemicalbook.com |
| ¹³C NMR (4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid) | 142.79, 138.49, 129.49, 126.07, 117.15 | researchgate.net |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The amino group (NH₂) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. The sulfonic acid group (SO₃H) has strong, broad absorption bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the carbon-carbon stretching vibrations within the benzene ring are observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For amino acids, Raman spectra can reveal information about their structure and conformation. researchgate.netresearchgate.net In the context of this compound, Raman spectroscopy can be used to identify the vibrational modes of the benzene ring and the substituent groups.
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| Amino (N-H stretch) | 3300-3500 |
| Nitro (asymmetric stretch) | 1530-1560 |
| Nitro (symmetric stretch) | 1345-1365 |
| Aromatic C-C stretch | 1400-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Visible spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
The absorption of UV or visible radiation by organic molecules is restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk The benzene ring and the nitro group in this compound act as chromophores.
The spectrum of a molecule with these chromophores is complex due to the superposition of rotational and vibrational transitions on the electronic transitions, resulting in continuous absorption bands. shu.ac.uk
The electronic transitions in benzene derivatives depend on the nature and relative positions of the substituents on the ring. up.ac.za The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring of this compound is expected to cause a shift in the absorption bands compared to unsubstituted benzene.
The absorption of UV or visible light corresponds to the excitation of outer electrons, which can involve π, σ, and n electrons. shu.ac.uk For molecules like this compound, the key transitions are typically π → π* and n → π* transitions. libretexts.orguzh.ch
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
The molecular weight of this compound is approximately 218.19 g/mol . The molecular ion peak (M+) in the mass spectrum would be expected around this m/z value.
The fragmentation pattern provides valuable structural information. For aromatic nitro compounds like nitrobenzene (B124822), common fragmentation pathways include the loss of the nitro group (NO₂) leading to a peak at m/z [M-46], and the loss of NO followed by CO, resulting in characteristic fragment ions. youtube.com
For amines, a characteristic fragmentation is the alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. libretexts.org
In the case of this compound, fragmentation would likely involve cleavage of the C-S bond, loss of SO₃, and fragmentation of the aromatic ring, in addition to the characteristic losses from the nitro and amino groups.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from other compounds and for its quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Separation: Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of benzenesulfonic acid derivatives. sielc.comsielc.com A typical method might employ a C18 or other suitable non-polar stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.comsielc.com
Detection:
UV-Visible Detection: Due to the presence of chromophores (the benzene ring and nitro group), UV-Visible detection is a highly effective and common method for the analysis of this compound. cdc.gov The wavelength of detection can be optimized for maximum sensitivity. For instance, a method for a related compound used a detection wavelength of 265 nm. wu.ac.th
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity. This allows for the confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern, even in complex matrices. cdc.gov
Photodiode Array (PDA) Detection: A PDA detector can acquire the entire UV-Vis spectrum of the eluting compound, providing additional qualitative information and helping to confirm peak purity. wu.ac.th
| HPLC Method Parameter | Typical Conditions | Reference |
| Column | Reversed-phase (e.g., C18, Newcrom R1) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric acid, formic acid) | sielc.comsielc.com |
| Detection | UV-Visible, Mass Spectrometry (MS), Photodiode Array (PDA) | cdc.govwu.ac.th |
| Detection Wavelength (UV) | e.g., 265 nm | wu.ac.th |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (amino and sulfonic acid). gcms.cz To overcome these limitations, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comresearchgate.net
Common derivatization strategies for compounds containing amino and sulfonic acid groups include alkylation and acylation. gcms.czresearchgate.net Alkylation, which involves replacing acidic hydrogens with an alkyl group, reduces the polarity of the molecule. gcms.cz For sulfonic acids, methylation is a successful derivatization technique. osti.gov Acylation reactions, using reagents like fluoroacyl anhydrides, can target the amino group, enhancing volatility and improving detection, especially with negative chemical ionization mass spectrometry. jfda-online.com
Pentafluorobenzyl bromide (PFB-Br) has been used as a derivatization reagent for the simultaneous analysis of related compounds like nitrite (B80452) and nitrate (B79036), converting them into their respective pentafluorobenzyl derivatives for GC/MS analysis. nih.govnih.gov This reagent is also effective for derivatizing phenols and carboxylic acids. gcms.cz Similarly, trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) is another reagent used for the derivatization of fatty acids into fatty acid methyl esters (FAMEs) for GC-MS analysis, a process that can be automated for high-throughput screening. mdpi.com
The choice of derivatization reagent is critical and depends on the specific functional groups present in the molecule. gcms.cz For this compound, a multi-step derivatization might be necessary to address both the amino and sulfonic acid functionalities. For instance, the amino group could be acylated, and the sulfonic acid group could be esterified.
Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. Electron ionization (EI) typically produces a molecular ion and characteristic fragment ions. nih.gov Chemical ionization (CI), using either positive or negative mode, can provide complementary information, often with less fragmentation and a more prominent molecular ion or pseudomolecular ion. nih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds
| Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantages |
|---|---|---|---|
| Alkylation | Trimethylsulfonium hydroxide (TMSH) | Carboxylic acids, phenols | Reduces polarity, can be automated. gcms.czmdpi.com |
| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, phenols, thiols, amines | Forms stable derivatives, enhances sensitivity for electron capture detection (ECD). gcms.cznih.gov | |
| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Alcohols, phenols, amines | Creates volatile derivatives, improves chromatographic properties. jfda-online.com |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids, amines | Produces thermally stable derivatives, versatile. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of this compound in various matrices. nih.gov It offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the compound. mdpi.com
The separation is typically achieved using reverse-phase liquid chromatography (RPLC) with a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. nih.gov
For detection, electrospray ionization (ESI) is a common interface, which can be operated in either positive or negative ion mode. nih.gov Given the presence of the acidic sulfonic acid group, negative ion mode is often preferred for this compound, as it readily forms a [M-H]⁻ ion. nih.gov Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which helps to eliminate matrix interferences and provides a high degree of confidence in the identification and quantification of the analyte. mdpi.com The development of LC-MS/MS methods often involves optimizing parameters such as the mobile phase composition, flow rate, and MS/MS transitions to achieve the desired sensitivity and accuracy. mdpi.com
Table 2: Typical LC-MS/MS Parameters for Analysis of Aromatic Amines and Sulfonic Acids
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 5 µm, 4.6 mm x 150 mm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. nih.gov |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Formation of [M-H]⁻ ions for sulfonic acids. nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. mdpi.com |
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like this compound. sciex.comlibretexts.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. sciex.com
Detection in CE is typically performed using UV-Vis absorbance. nih.gov The sensitivity of CE can be enhanced by coupling it with mass spectrometry (CE-MS) or by using pre-concentration techniques like solid-phase extraction (SPE). nih.govresearchgate.net CE has been successfully applied to the separation of various nitroaromatic compounds and aromatic sulfonates in environmental and industrial samples. nih.govnih.gov
Electrochemical Characterization and Redox Behavior
The electrochemical properties of this compound are of significant interest, particularly the redox behavior of the nitro group.
Cyclic Voltammetry Studies of this compound
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of electroactive species. In the case of this compound, CV can be used to study the reduction of the nitro group. The reduction of nitroaromatic compounds is a well-studied process and typically proceeds in multiple steps. acs.org The initial reduction often involves the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) and finally to an amine. acs.org
The pH of the electrolyte solution plays a crucial role in the reduction mechanism, as protons are involved in the reaction steps. acs.org The reduction potentials of nitroaromatic compounds can shift with pH. nih.gov CV studies can provide valuable information about the reduction potentials, the number of electrons transferred in each step, and the stability of the intermediates.
Controlled Potential Electrolysis and Redox Pathways
Controlled potential electrolysis, also known as bulk electrolysis, is a technique used to carry out electrochemical reactions on a larger scale than in cyclic voltammetry. It allows for the complete conversion of a reactant to a product and is useful for elucidating reaction mechanisms and synthesizing new compounds. rsc.orgrsc.org
For this compound, controlled potential electrolysis can be used to selectively reduce the nitro group to an amino group. The electrochemical reduction of nitroarenes can be a greener alternative to traditional chemical reduction methods. acs.org The reaction pathway can be influenced by the electrode material, the solvent, and the pH of the electrolyte. nih.govacs.org The reduction of nitroaromatic compounds can proceed through a four-electron reduction to the hydroxylamine intermediate, followed by a two-electron reduction to the final amino product. nih.gov
Investigations of Electrochemical Sensors for this compound
The development of electrochemical sensors for the detection of nitroaromatic compounds is an active area of research due to the importance of monitoring these compounds in various contexts. researchgate.netrsc.org These sensors often rely on the electrochemical reduction of the nitro group at the surface of a modified electrode. acs.org
Various materials have been investigated for modifying electrodes to enhance their sensitivity and selectivity towards nitroaromatic compounds, including polymers, metal-organic frameworks (MOFs), and carbon-based nanomaterials. nih.govrsc.orgnovomof.com The sensor's response is typically a change in current or potential that is proportional to the concentration of the analyte. glamsham.com While specific sensors for this compound are not widely reported, the principles used for detecting other nitroaromatic compounds could be adapted for its determination.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Methanol |
| Pentafluorobenzyl bromide |
| Sodium borate |
Mechanistic Investigations of Environmental Degradation of 4 Amino 2 Nitrobenzenesulfonic Acid
Biological Degradation Pathways
The biological breakdown of 4-Amino-2-nitrobenzenesulfonic acid is a multifaceted process, relying on the metabolic capabilities of specialized microorganisms. The degradation involves a series of enzymatic reactions that target the different functional groups of the molecule.
Microbial Metabolism of Sulfonated Aromatics
The microbial metabolism of sulfonated aromatic compounds is a key process in their environmental detoxification. The presence of the sulfonate group, being highly polar and water-soluble, can hinder the transport of these compounds across bacterial cell membranes. researchgate.net However, various microorganisms have evolved specific enzymatic systems to utilize these compounds, often as a source of sulfur for growth. d-nb.info The initial step in the aerobic biodegradation of many sulfonated aromatics is the cleavage of the carbon-sulfur bond, a reaction catalyzed by specific monooxygenase or dioxygenase enzymes. d-nb.info This desulfonation step removes the sulfonate group, typically releasing it as sulfite, which can then be assimilated by the cell. d-nb.info
The nitro group is a strong electron-withdrawing substituent that makes the aromatic ring less susceptible to oxidative attack. Consequently, the initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group. nih.govresearchgate.net This transformation proceeds through a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally, the corresponding amino group. nih.gov
This reduction is catalyzed by a group of enzymes known as nitroreductases, which are found in a wide range of bacteria and fungi. nih.gov These enzymes can be oxygen-insensitive (Type I) or oxygen-sensitive (Type II) and often utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors. The reduction can proceed via a two-electron transfer mechanism, avoiding the formation of radical intermediates, or a one-electron transfer that produces a nitro anion radical. nih.gov The resulting aminobenzene derivative is significantly more amenable to subsequent oxidative degradation.
Table 1: Key Stages in Reductive Transformation of Nitro Groups
| Stage | Intermediate Compound | Key Features |
| Initial | Nitroaromatic | Electron-deficient aromatic ring. |
| Step 1 | Nitrosoaromatic | Formed by a two-electron reduction. |
| Step 2 | N-hydroxylaminoaromatic | Formed by a further two-electron reduction. |
| Final | Aminoaromatic | Formed by a final two-electron reduction; more susceptible to oxidative attack. |
This table summarizes the general pathway for the reduction of an aromatic nitro group to an amine.
Following the initial reductive and desulfonation steps, the resulting aromatic intermediate, often a catechol or a substituted catechol, undergoes ring cleavage. This is a critical step in the degradation pathway, breaking down the stable aromatic structure into aliphatic compounds that can enter central metabolic pathways. researchgate.net
The ring fission is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. There are two primary modes of ring cleavage:
Ortho-cleavage: The bond between the two hydroxyl-bearing carbon atoms is broken.
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved. researchgate.net
For instance, in the degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes, the pathway proceeds through 2-aminophenol, which undergoes meta-cleavage to form 2-aminomuconic semialdehyde. nih.gov This intermediate is then further metabolized, leading to the release of ammonia (B1221849) and the formation of compounds like pyruvate (B1213749) and acetaldehyde (B116499) that can be used for cell growth. nih.gov
While specific bacterial strains capable of completely mineralizing this compound have not been extensively documented, studies on analogous compounds provide significant insights into the likely microbial players. The degradation of sulfonated aromatic amines often requires the synergistic action of a microbial consortium. nih.govnih.gov
For example, a two-species coculture of Hydrogenophaga palleronii and Agrobacterium radiobacter was shown to degrade 4-aminobenzenesulfonate. nih.gov Strain S1 performed the initial deamination to produce catechol-4-sulfonate, which was then utilized as a growth substrate by strain S2. nih.gov Similarly, a consortium comprising Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas species was effective in degrading 4-aminonaphthalene-1-sulfonic acid. nih.gov
The genus Pseudomonas is particularly well-known for its metabolic versatility and its ability to degrade a wide range of aromatic compounds, including sulfonated aromatics and nitroaromatics. nih.govcolab.wsresearchgate.net Strains of Pseudomonas have been shown to metabolize alkylbenzene sulfonates and various nitroaromatic compounds, employing both reductive and oxidative strategies. nih.govnih.gov It is therefore highly probable that species from these genera play a crucial role in the environmental breakdown of this compound.
Enzymatic Biotransformation of this compound Analogues
The biotransformation of this compound is driven by a suite of specific enzymes that catalyze the key steps of desulfonation, nitro-reduction, and ring cleavage. Studies on analogous compounds have identified several key enzyme classes:
Nitroreductases: These enzymes are fundamental for the initial reduction of the nitro group to an amine, a critical priming step for subsequent degradation. nih.gov
Monooxygenases and Dioxygenases: These enzymes are crucial for both the initial desulfonation and the subsequent hydroxylation of the aromatic ring to form catechol-like intermediates. nih.gov Dioxygenases are also responsible for the ultimate cleavage of the aromatic ring. researchgate.net
Peroxidases: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize extracellular enzymes such as lignin (B12514952) peroxidases and manganese peroxidases to degrade a wide range of recalcitrant compounds, including dinitrotoluene. nih.govscielo.br These enzymes have a broad substrate specificity and could potentially be involved in the initial attack on this compound.
Deaminases: Once the nitro group is reduced to an amine, deaminases can catalyze the removal of the amino group, releasing ammonia and producing a hydroxylated aromatic ring. For example, a novel 2-aminomuconate deaminase was identified in the nitrobenzene degradation pathway of Pseudomonas pseudoalcaligenes JS45. nih.gov
Advanced Oxidation Processes (AOPs) for this compound Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). youtube.com These radicals are powerful, non-selective oxidizing agents that can rapidly degrade recalcitrant organic compounds like this compound into simpler, less toxic substances, and ultimately to CO2, water, and inorganic ions. researchgate.net
Common AOPs include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govresearchgate.net The process is enhanced by UV light in the photo-Fenton reaction. The oxidation of amino acids by Fenton's reagent typically leads to deamination and decarboxylation. nih.gov
Ozonation: Ozone (O₃) is a powerful oxidant itself but can also be combined with UV light or H₂O₂ to produce hydroxyl radicals.
Photocatalysis: This process often involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or cerium oxide (CeO₂), which, upon irradiation with UV light, generates electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which then attack the pollutant. mdpi.com Surface modification of the catalyst, for instance with sulfate (B86663) groups, can enhance photocatalytic efficiency by trapping photogenerated electrons and reducing charge recombination. mdpi.com
Sulfate Radical-Based AOPs (SR-AOPs): These processes utilize persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) as a source of sulfate radicals (SO₄•⁻), which are also highly effective oxidants. mdpi.com
The degradation of sulfonated nitroaromatics by AOPs is expected to proceed via hydroxyl radical attack on the aromatic ring, leading to hydroxylation, followed by ring opening and mineralization. The presence of both an amino and a nitro group on the ring can influence the sites of radical attack. In some AOPs, the degradation of nitrogen-containing pollutants can lead to the formation of nitrate (B79036) and nitrite (B80452) ions. researchgate.netmostwiedzy.pl
Table 2: Comparison of Common Advanced Oxidation Processes
| AOP Method | Primary Oxidant(s) | Key Features |
| Fenton | •OH | Uses Fe²⁺ and H₂O₂; effective at acidic pH. nih.gov |
| Photo-Fenton | •OH | Fenton reaction enhanced by UV light; faster degradation rates. |
| Ozonation | O₃, •OH | Ozone can react directly or decompose to form •OH. |
| Photocatalysis | •OH, O₂•⁻ | Uses a semiconductor catalyst (e.g., TiO₂) and UV light. mdpi.com |
| SR-AOPs | SO₄•⁻, •OH | Utilizes persulfate or peroxymonosulfate; effective over a wider pH range than Fenton. mdpi.com |
This table provides a summary of common AOPs applicable to the remediation of organic pollutants.
Photocatalytic Degradation Mechanisms
The photocatalytic degradation of this compound, typically employing a semiconductor photocatalyst like titanium dioxide (TiO₂), is initiated by the generation of highly reactive oxygen species (ROS). When the photocatalyst is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band to the conduction band, leaving behind holes (h⁺).
These charge carriers migrate to the catalyst surface and react with adsorbed water molecules and oxygen to produce potent oxidizing agents, primarily hydroxyl radicals (•OH). The degradation process is believed to proceed through the following key steps:
Generation of Electron-Hole Pairs: TiO₂ + hν → e⁻ + h⁺
Formation of Reactive Oxygen Species:
h⁺ + H₂O → •OH + H⁺
e⁻ + O₂ → •O₂⁻ (superoxide radical anion)
•O₂⁻ + H⁺ → HO₂• (hydroperoxyl radical)
Further reactions can lead to the formation of more •OH radicals.
The highly electrophilic hydroxyl radicals are the primary species responsible for the initial attack on the aromatic ring of this compound. The degradation can proceed through several parallel pathways, including hydroxylation of the benzene (B151609) ring, oxidation of the amino group, and cleavage of the C-S bond. Studies on similar compounds, such as 4-amino-6-chlorobenzene-1,3-disulfonamide, have shown that photocatalytic degradation leads to the formation of a variety of intermediates through these reaction types. nih.gov
Electrochemical Oxidation Mechanisms
Electrochemical oxidation offers an alternative route for the degradation of this compound. This process involves the direct or indirect oxidation of the molecule at the surface of an anode.
In direct electrochemical oxidation , the this compound molecule adsorbs onto the anode surface and loses electrons directly to the electrode. The initial step is likely the oxidation of the amino group, which is more susceptible to oxidation than the aromatic ring itself, to form a radical cation. This highly reactive intermediate can then undergo further reactions.
In indirect electrochemical oxidation , electro-generated species in the bulk solution are responsible for the degradation. In the presence of chloride ions, for example, active chlorine species (Cl₂, HOCl, Cl•) can be formed, which then attack the organic molecule. Similarly, at high anode potentials, hydroxyl radicals can be generated from the oxidation of water:
M + H₂O → M(•OH) + H⁺ + e⁻
Where 'M' represents the anode material (e.g., Boron-Doped Diamond, Platinum). These powerful •OH radicals can then non-selectively attack the this compound molecule, leading to its fragmentation and mineralization. The general mechanism for the electrochemical oxidation of aniline (B41778) derivatives often involves the formation of a radical cation as the initial step, followed by dimerization or reaction with nucleophiles. mdpi.com
Other Chemical Oxidation Methods
Besides photocatalysis and electrochemical oxidation, other advanced oxidation processes (AOPs) can be employed for the degradation of this compound.
Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) is a potent source of hydroxyl radicals in acidic conditions:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The •OH radicals generated can effectively degrade the target molecule. The oxidation of amino acids by Fenton's reagent is known to produce ammonium (B1175870) ions, α-ketoacids, aldehydes, and carboxylic acids. nih.govresearchgate.net This suggests that the amino group of this compound would be a primary target for attack, leading to deamination and subsequent ring cleavage.
Ozonation is another effective AOP. Ozone (O₃) can react with organic compounds either directly via molecular ozone or indirectly through the generation of hydroxyl radicals from its decomposition in water, especially at alkaline pH. Ozone is a strong electrophile and will readily attack the electron-rich aromatic ring of this compound, leading to ring-opening and the formation of smaller organic acids.
Degradation Product Identification and Pathway Elucidation
The identification of intermediate products is crucial for understanding the degradation pathways and assessing the potential toxicity of the treated effluent.
Mass Spectrometric Identification of Intermediates
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for identifying degradation intermediates. While specific LC-MS studies on the degradation of this compound are scarce, data from similar compounds allows for the postulation of likely intermediates. For instance, in the photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide, a range of hydroxylated and deaminated products were identified using LC-ESI-MS/MS. nih.gov
Based on the known reactivity of the functional groups in this compound, a table of potential intermediates and their corresponding mass-to-charge ratios (m/z) can be proposed.
Potential Degradation Intermediates of this compound
| Proposed Intermediate | Molecular Formula | m/z (M-H)⁻ | Potential Formation Pathway |
|---|---|---|---|
| Hydroxylated this compound | C₆H₆N₂O₆S | 233.98 | Hydroxylation of the aromatic ring |
| 4-Nitroso-2-nitrobenzenesulfonic acid | C₆H₄N₂O₆S | 231.97 | Oxidation of the amino group |
| 2,4-Dinitrobenzenesulfonic acid | C₆H₄N₂O₇S | 247.97 | Oxidation of the amino group to a nitro group |
| 4-Amino-2-nitrophenol | C₆H₆N₂O₃ | 154.04 | Desulfonation |
| 2-Nitrohydroquinone | C₆H₅NO₄ | 155.02 | Deamination and desulfonation |
| Nitro-catechol derivatives | C₆H₅NO₄ | 155.02 | Hydroxylation and subsequent reactions |
| Short-chain organic acids (e.g., oxalic acid, formic acid) | Variable | Variable | Aromatic ring cleavage |
Proposed Degradation Schemes and By-product Formation
Based on the mechanistic considerations and potential intermediates, a plausible degradation scheme for this compound via advanced oxidation processes can be proposed. The degradation likely proceeds through multiple parallel pathways:
Hydroxylation Pathway: The initial attack by hydroxyl radicals leads to the formation of various hydroxylated isomers of the parent compound. Further hydroxylation can lead to ring opening.
Amino Group Oxidation Pathway: The amino group can be oxidized to a nitroso (-NO) and subsequently to a nitro (-NO₂) group, forming 2,4-dinitrobenzenesulfonic acid.
Desulfonation Pathway: The sulfonic acid group can be cleaved from the aromatic ring, leading to the formation of 4-amino-2-nitrophenol. This intermediate is also susceptible to further oxidation.
Ring Cleavage Pathway: The aromatic ring, particularly after hydroxylation, becomes unstable and can be cleaved by further attack of reactive oxygen species. This results in the formation of smaller, aliphatic compounds such as short-chain carboxylic acids (e.g., maleic acid, oxalic acid, formic acid) and eventually complete mineralization to CO₂, H₂O, SO₄²⁻, and NO₃⁻.
The formation of these by-products is highly dependent on the specific AOP used and the reaction conditions, such as pH, catalyst type, and oxidant concentration.
Toxicological and Ecotoxicological Assessments of 4 Amino 2 Nitrobenzenesulfonic Acid and Its Derivatives
In Vitro Cytotoxicity and Cell Line Studies
Currently, there is a lack of publicly available scientific literature detailing specific in vitro cytotoxicity studies conducted on 4-Amino-2-nitrobenzenesulfonic acid. Research on other nitroaromatic compounds suggests that the toxicological profile can be influenced by the nature and position of substituent groups on the benzene (B151609) ring. For instance, studies on other amino- and nitro-substituted aromatic compounds have demonstrated cytotoxic effects in various cell lines. However, without direct testing of this compound, its specific cytotoxic potential remains uncharacterized.
In Vivo Mammalian Toxicity Studies (e.g., Oral Exposure, Subchronic Studies)
Table 1: Subchronic Oral Toxicity of 4-Amino-2-nitrotoluene in Rats
| Parameter | Male Rats | Female Rats |
| LOAEL | 27 mg/kg/day | 32 mg/kg/day |
| Primary Effect | Decreased body weight gain | Decreased body weight gain |
| Approximate LD50 | 5000 mg/kg | 5000 mg/kg |
Data from a study on the structurally similar compound 4-Amino-2-nitrotoluene. nih.gov
Genotoxicity and Mutagenicity Evaluations
Direct genotoxicity and mutagenicity data for this compound are limited. However, a study on a range of nitrosulfonic acids, including 2,4-dinitrotoluene-5-sulfonic acid and 2,4-dinitrotoluene-3-sulfonic acid, found that these sulfonic acids were negative in bacterial mutagenicity assays (Ames test). nih.gov In contrast, many other tested nitroaromatic compounds without the sulfonic acid group were positive in these assays. nih.gov
Structure-activity relationship studies on nitrobenzenes and nitroanilines have indicated that the position of the nitro group is a key determinant of mutagenic potential in the Ames test. nih.gov Generally, nitroaromatics require metabolic activation by nitroreductases to exert their mutagenic effects. nih.gov The presence of a sulfonic acid group can significantly influence the compound's solubility and ability to cross cell membranes, which may affect its access to metabolic enzymes and target DNA, potentially explaining the negative results for other sulfonated nitroaromatics. nih.gov
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
Specific ecotoxicological data for this compound on aquatic and terrestrial organisms is not available in the current literature. General information on nitroaromatic compounds suggests that they can be toxic to aquatic life. For example, the herbicide 2,4-D, which has a different structure but is also an aromatic acid, is considered practically non-toxic to amphibian larvae in its acid, ester, and amine salt forms, with 96-hour LC50 concentrations exceeding 100 mg/L for several species. juniperpublishers.com However, the toxicity of nitroaromatic compounds can vary widely depending on the specific substituents. Without specific studies on this compound, its impact on aquatic and terrestrial ecosystems cannot be accurately assessed.
Bioaccumulation and Environmental Persistence Considerations
There is no direct information on the bioaccumulation and environmental persistence of this compound. The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). Chemicals with a log Kow greater than 5 are often considered to have a potential to biomagnify in food chains. sfu.ca For ionizable substances like sulfonic acids, the log D (distribution coefficient at a specific pH) is a more relevant parameter. ecetoc.org The sulfonic acid group is highly polar and is expected to result in a low log Kow or log D, suggesting a low potential for bioaccumulation.
The environmental persistence of sulfonated aromatic compounds can be variable. Some studies have shown that certain sulfonated naphthalenes can be degraded by microbial consortia. The persistence of this compound in the environment will depend on its susceptibility to biotic and abiotic degradation processes, such as microbial degradation, photolysis, and hydrolysis. The presence of the nitro group may influence its biodegradability.
Computational and Theoretical Chemistry Insights into 4 Amino 2 Nitrobenzenesulfonic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For 4-Amino-2-nitrobenzenesulfonic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine its optimized molecular geometry. indexcopernicus.comwalisongo.ac.id These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are influenced by the electronic effects of the substituent groups. indexcopernicus.com
The process involves finding the lowest energy conformation of the molecule, providing a detailed three-dimensional picture of its structure. This optimized geometry is the foundation for calculating other important properties, including vibrational frequencies, electronic transitions, and the parameters for frontier molecular orbital and electrostatic potential analyses. indexcopernicus.comwalisongo.ac.id
Table 1: Illustrative Optimized Geometrical Parameters for Substituted Benzenesulfonamides (Calculated via DFT) Note: This table provides example data based on typical findings for related structures as described in the literature. indexcopernicus.com Actual values for this compound require specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length (Å) | C-S | ~1.78 Å |
| S=O | ~1.47 Å | |
| C-N (Amino) | ~1.38 Å | |
| C-N (Nitro) | ~1.48 Å | |
| Bond Angle (°) | O-S-O | ~122° |
| C-S-O | ~107° | |
| C-C-N (Nitro) | ~120° | |
| Dihedral Angle (°) | O-S-C-C | Varies (Defines group orientation) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the functional groups have distinct effects on the frontier orbitals.
The electron-donating amino group raises the energy of the HOMO.
The electron-withdrawing nitro group significantly lowers the energy of the LUMO.
This electronic arrangement results in a smaller HOMO-LUMO gap, suggesting higher reactivity and facilitating intramolecular charge transfer, which influences its chemical behavior and spectroscopic properties. DFT calculations are used to determine the specific energy levels of these orbitals. researchgate.net
Table 2: Conceptual Frontier Molecular Orbital Energies Note: The values are conceptual, based on the described effects of the functional groups. researchgate.net
| Molecular Orbital | Energy Level (Illustrative) | Role | Primary Contributor |
| LUMO | Low | Electron Acceptor | Nitro Group, Benzene (B151609) Ring |
| HOMO | High | Electron Donor | Amino Group, Benzene Ring |
| HOMO-LUMO Gap | Small | Indicator of Reactivity | Combined effect of groups |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. proteopedia.org The MEP map uses a color scale where red indicates regions of high negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of high positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net
In this compound, the MEP map would reveal:
High negative potential (red) around the oxygen atoms of the nitro and sulfonic acid groups, making them sites for hydrogen bonding and interactions with positive centers. walisongo.ac.idresearchgate.net
Positive potential (blue) near the hydrogen atoms of the amino group. researchgate.net
A complex potential distribution across the aromatic ring, influenced by the competing electron-donating and electron-withdrawing effects of the substituents.
This detailed charge map helps to understand non-covalent interactions, such as those involved in enzyme inhibition or receptor binding. proteopedia.org
Molecular Docking and Interaction Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ajol.info This technique is essential for understanding the mechanism of action of biologically active compounds.
For this compound, which is known to act as an inhibitor of human neutrophil elastase (hNE), molecular docking studies can simulate its binding within the enzyme's active site. The simulation would identify the specific amino acid residues that interact with the compound. Key interactions could include:
Hydrogen bonds between the sulfonic acid or nitro groups and polar amino acid residues. ajol.info
Ionic interactions involving the negatively charged sulfonate group. ajol.info
Hydrophobic interactions between the benzene ring and non-polar residues in the binding pocket. ajol.infomdpi.com
The results of docking studies are often summarized in a "docking score," which estimates the binding affinity. These studies provide a structural basis for a compound's biological activity and can guide the design of more potent inhibitors. mdpi.comekb.eg
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and then using machine learning or regression analysis to build a predictive equation. nih.gov
Predictive models for the biological activity of this compound can be developed using QSAR methodologies. nih.gov To build such a model, a dataset of related sulfonamide compounds with known biological activities (e.g., enzyme inhibition constants) would be assembled. lifescienceglobal.com
For each compound, a wide range of molecular descriptors would be calculated, including:
Electronic descriptors: Partial charges, dipole moment.
Topological descriptors: Describing molecular branching and connectivity.
Quantum chemical descriptors: HOMO/LUMO energies, electrostatic potential values. nih.gov
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like random forest regression, are then used to create a mathematical model that links these descriptors to the observed activity. nih.gov The resulting QSAR model can be used to predict the biological activity of new, untested compounds and to understand which structural features are most important for the desired activity. nih.govlifescienceglobal.com
Environmental Fate Prediction Models
The environmental fate of a chemical compound, including its persistence, transport, and transformation in various environmental compartments, is of significant interest for assessing its potential ecological impact. Quantitative Structure-Activity Relationship (QSAR) models are a class of computational tools frequently employed to predict the environmental behavior of chemicals based on their molecular structure. ecetoc.org These models are particularly useful for screening new or less-studied compounds where experimental data may be limited. ecetoc.org
For this compound, predicting its biodegradability is a key aspect of its environmental fate. While specific experimental studies on the biodegradation of this exact compound are not widely available in peer-reviewed literature, the principles of predictive modeling can be applied. Models such as those integrated into the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) can be used to estimate properties like biodegradability, soil adsorption, and bioconcentration factor.
The University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) provides a collection of microbial degradation pathways for a wide range of chemical compounds. While specific pathways for this compound are not detailed, the database contains information on the degradation of structurally related compounds, such as aminobenzenesulfonic acids and nitroaromatics. For instance, studies on the degradation of 4-aminonaphthalene-1-sulfonic acid have identified bacterial consortia capable of utilizing it as a source of carbon, nitrogen, and sulfur. nih.gov Such information is critical for building predictive models for the biodegradation of this compound, suggesting that the presence of the amino and sulfonic acid groups could make it susceptible to microbial degradation under certain conditions.
The general approach of these predictive models involves identifying structural fragments within the molecule and assigning a probability of degradation based on known metabolic pathways. The presence of the nitro group, for example, is known to increase the recalcitrance of some aromatic compounds to aerobic degradation. However, the amino group can serve as a point of initial enzymatic attack. The interplay between these functional groups on the benzene ring will ultimately determine the compound's susceptibility to biodegradation.
A hypothetical predictive summary for the environmental fate of this compound using a QSAR approach is presented in the table below. It is important to note that these are theoretical predictions and require experimental validation.
| Environmental Fate Parameter | Predicted Outcome | Basis for Prediction |
| Aerobic Biodegradability | Moderate to Low | The presence of the nitro group may hinder rapid degradation, while the amino and sulfonate groups are generally amenable to microbial attack. |
| Soil Adsorption Coefficient (Koc) | Low to Moderate | The sulfonic acid group is expected to be ionized at typical environmental pH, increasing water solubility and reducing adsorption to soil organic matter. |
| Bioconcentration Factor (BCF) | Low | High water solubility and low predicted octanol-water partition coefficient suggest a low potential for accumulation in aquatic organisms. |
Spectroscopic Property Predictions and Validation
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. Density Functional Theory (DFT) is a widely used quantum chemical method for predicting a variety of molecular properties, including vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. globalresearchonline.netrsc.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled to account for systematic errors in the computational method. globalresearchonline.net For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro (NO₂) group, the stretching and bending modes of the amino (NH₂) group, the symmetric and asymmetric stretches of the sulfonate (SO₃H) group, and various vibrations of the benzene ring.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic ring, with the positions of the absorption maxima influenced by the electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical chemical shifts that can be correlated with experimental values to aid in the assignment of signals in the NMR spectra. nih.gov
The following table summarizes the types of spectroscopic data that can be predicted for this compound using computational methods.
| Spectroscopic Technique | Predicted Parameters | Computational Method | Key Structural Features Probed |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT | NO₂, NH₂, SO₃H functional groups, benzene ring substitutions |
| UV-Visible | Absorption Maxima (λmax in nm) | TD-DFT | π-electron system, electronic transitions |
| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT | Chemical environment of hydrogen atoms on the aromatic ring and amino group |
| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | Carbon skeleton of the molecule |
The validation of these computational predictions would require obtaining high-quality experimental spectra of purified this compound. The compound is commercially available, which facilitates such experimental work. sigmaaldrich.com Any discrepancies between the predicted and experimental spectra can provide further insights into the molecular structure and its environment, such as solvent effects or intermolecular interactions in the solid state.
Advanced Research Applications and Future Directions for 4 Amino 2 Nitrobenzenesulfonic Acid
Utility in Advanced Material Science and Polymer Chemistry
4-Amino-2-nitrobenzenesulfonic acid is a versatile organic molecule whose bifunctional nature—possessing both an amine and a sulfonic acid group on a nitro-substituted benzene (B151609) ring—makes it a candidate for investigation in materials science. Its potential lies in its ability to be incorporated into larger molecular structures, thereby imparting specific functions such as charge, color, and reactivity.
As a Monomer or Precursor in Functional Polymer Synthesis
While extensive research into the polymerization of this compound is not widely documented, its structural attributes suggest its utility as a monomer or a precursor in the synthesis of functional polymers. The amino group provides a reactive site for polymerization, and the sulfonic acid and nitro groups can imbue the resulting polymer with unique properties.
One of the primary applications of this compound in material synthesis is as a precursor for azo dyes and pigments. nih.gov In this process, the amino group undergoes diazotization and is then coupled with other aromatic compounds to form azo compounds, which are known for their intense color. These dyes are not only used for coloring textiles but can also be considered functional materials in applications such as optical data storage and nonlinear optics, where the electronic properties of the azo linkage are exploited.
Although direct studies on the homopolymerization of this compound are scarce, the broader field of sulfonated polyanilines offers insights into its potential. For instance, copolymers of aniline (B41778) with other sulfonated aminophenols have been synthesized, exhibiting good redox activity and conductivity. nih.gov This suggests that this compound could potentially be copolymerized with monomers like aniline to create self-doped conductive polymers. The sulfonic acid group would provide internal doping, enhancing the polymer's conductivity and processability.
Development of Conjugated Systems
The structure of this compound, with its aromatic ring and electron-donating (amino) and electron-withdrawing (nitro) groups, forms a basic conjugated system. This inherent electronic structure is the basis for its use in creating larger, more complex conjugated materials.
An example of a related compound that has been used to create an extended conjugated system is 4-Amino-4′-nitrostilbene-2,2′-disulfonic acid. nih.gov This molecule, which features a stilbene (B7821643) backbone, exhibits enhanced conjugation that shifts its light absorption to longer wavelengths, making it suitable for use as an optical brightener. nih.gov While this is a different molecule, it demonstrates the principle that derivatives of this compound can be building blocks for materials with tailored optical properties. The development of such conjugated systems from this compound itself remains an area for future research.
Biotechnological and Biomedical Applications
The unique combination of functional groups in this compound has spurred interest in its potential applications in the biomedical and biotechnological fields. Research has particularly focused on its role in enzyme modulation and as a scaffold for the development of new bioactive compounds.
Enzyme Activity Modulation Studies
A significant area of research for this compound and its derivatives is in the modulation of enzyme activity, particularly as inhibitors of human neutrophil elastase (hNE). hNE is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
A study focused on benzenesulfonic acid derivatives as hNE inhibitors synthesized and evaluated a range of related compounds. nih.govnih.gov The findings revealed that the substitution pattern on the benzene ring is crucial for inhibitory activity. One particular derivative, compound 4f , demonstrated moderate inhibitory activity against hNE with an IC50 value of 35.2 μM. nih.govnih.gov This research highlights the potential of the benzenesulfonic acid scaffold as a starting point for the design of novel anti-inflammatory agents. The study also suggested that the amide-(4-diphenyl) moiety was important for the observed hNE inhibition. nih.gov
Table 1: Inhibitory Activity of Benzenesulfonic Acid Derivative against hNE
| Compound | Target Enzyme | IC50 (μM) | Reference |
| 4f (a benzenesulfonic acid derivative) | Human Neutrophil Elastase (hNE) | 35.2 | nih.govnih.gov |
Development of Bioactive Derivatives (e.g., for Pharmaceutical Intermediates)
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactive amino group allows for a variety of chemical modifications to produce a library of derivatives that can be screened for biological activity.
While specific examples of drugs directly synthesized from this compound are not abundant in publicly available literature, its role as a precursor is evident in the broader context of medicinal chemistry. For instance, the synthesis of various benzenesulfonic acid derivatives for hNE inhibition showcases its utility as a foundational structure for drug discovery. nih.govnih.gov The development of such derivatives is a key strategy in pharmaceutical research to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
Applications in Analytical Biochemistry (e.g., Derivatization Agent)
In analytical biochemistry, derivatization is a common technique used to enhance the detection and separation of analytes, particularly in chromatography. While there is no direct evidence of this compound being widely used as a derivatization agent, the chemical properties of related compounds suggest its potential in this area.
Derivatizing agents for amines often contain a sulfonyl chloride group, such as dansyl chloride or 2-naphthalenesulfonyl chloride, which reacts with primary and secondary amines to form stable sulfonamides. nih.gov These derivatives are often highly fluorescent or have strong UV absorbance, which significantly improves their detectability in HPLC. Given that this compound contains a sulfonic acid group, it could potentially be converted to the corresponding sulfonyl chloride and then used as a derivatizing agent.
Furthermore, sulfanilic acid (4-aminobenzenesulfonic acid), a closely related compound, is used in analytical chemistry, for example, in the colorimetric determination of nitrites. patsnap.com This indicates that benzenesulfonic acid derivatives are valuable reagents in analytical methods. The potential of this compound as a specialized derivatization agent, perhaps for specific classes of analytes or for use in particular detection methods like mass spectrometry, remains an area for exploration.
Environmental Monitoring and Remediation Technologies
The industrial use of this compound, particularly in dye synthesis, necessitates the development of effective methods for its detection in the environment and its removal from industrial effluents to mitigate potential ecological risks. cymitquimica.combiorxiv.org
Detection in Environmental Matrices
The detection of this compound in environmental samples such as soil and water is crucial for monitoring its presence and concentration. While specific studies detailing the detection of this exact compound are not prevalent, standard analytical chemistry techniques employed for similar aromatic amines and sulfonic acids are applicable. High-Performance Liquid Chromatography (HPLC) is a primary method for such analyses. nih.gov
For instance, the analysis of glyphosate (B1671968) and its degradation product, aminomethylphosphonic acid, in aqueous soil matrices is achieved through derivatization followed by HPLC with fluorescence detection. nih.gov This approach allows for high sensitivity and accuracy, with detection limits in the low nanogram-per-milliliter (ng/mL) range. nih.gov Similarly, HPLC coupled with mass spectrometry (HPLC-MS) has been effectively used to identify and quantify intermediates in the degradation of other aromatic compounds in wastewater, such as 2-amino-4-acetaminoanisole. nih.gov These methodologies provide a strong foundation for developing specific protocols for this compound detection.
Table 1: Potential Analytical Methods for Detection in Environmental Matrices
| Analytical Technique | Principle | Applicability to this compound | Potential Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Highly suitable due to the compound's aromatic structure and polarity from the sulfonic acid and amino groups. nih.gov | High resolution, quantification capabilities, and established methodology for similar compounds. nih.gov |
| HPLC with Fluorescence Detection | Detects compounds that fluoresce. Derivatization with a fluorogenic agent like 9-fluorenylmethyl chloroformate may be required if the native compound does not fluoresce sufficiently. nih.gov | Applicable after derivatization to enhance sensitivity. | Very low detection limits, often at the parts-per-billion (ppb) level. nih.gov |
| HPLC-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS for definitive identification and quantification. nih.gov | Provides structural confirmation, making it a powerful tool for identifying the compound and its degradation products in complex matrices. nih.gov | High specificity and sensitivity; allows for the identification of unknown breakdown products. biorxiv.orgnih.gov |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | The ionic nature of the sulfonic acid group makes this compound a good candidate for CE analysis. | High efficiency, small sample volume requirements, and rapid analysis times. |
Strategies for Wastewater Treatment and Pollutant Removal
Wastewater from industries using this compound can contain significant concentrations of this and related compounds, which are often resistant to conventional biological treatment methods. wikipedia.orgnih.gov Advanced Oxidation Processes (AOPs) and specialized adsorption techniques are prominent strategies for their removal. researchgate.netbesjournal.com
AOPs are designed to generate highly reactive hydroxyl radicals (•OH) in-situ, which can non-selectively oxidize and mineralize refractory organic pollutants into simpler, less harmful substances like CO2, water, and inorganic ions. wikipedia.orgresearchgate.net
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. Its efficacy can be enhanced with UV light (photo-Fenton). A study on the degradation of a similar dye intermediate, 2-amino-4-acetaminoanisole (AMA), demonstrated the high efficiency of a nano-Fe₃O₄-catalyzed Fenton system. nih.gov This approach using nanoparticles as catalysts offers advantages over traditional Fenton systems. nih.gov
Other AOPs: Other AOPs include ozonation (O₃), UV/H₂O₂, and photocatalysis using materials like titanium dioxide (TiO₂). wikipedia.org These methods are effective in breaking down complex aromatic structures characteristic of dye intermediates. wikipedia.orgresearchgate.net
Adsorption is another effective strategy. A study on the removal of 5-Amino-2-chlorotoluene-4-sulfonic acid (CLT) from wastewater showed that a weakly basic resin could effectively adsorb the sulfonic acid. besjournal.com The study found that the adsorption followed the Langmuir isotherm model, indicating a monolayer adsorption process. besjournal.com This suggests that specialized resins could be developed for the targeted removal of this compound from industrial effluent.
Table 2: Research Findings on Wastewater Treatment for Similar Aromatic Sulfonic Acids
| Treatment Method | Target Pollutant | Key Findings & Optimal Conditions | Reference |
| Nano-Fe₃O₄ Catalyzed Fenton System | 2-Amino-4-acetaminoanisole (AMA) | Nano-Fe₃O₄ catalyst showed better performance than standard FeSO₄. Optimal conditions for degrading 3.04 x 10⁵ µg/L of AMA were: 1.70 g/L nano-Fe₃O₄, 53.52 mmol/L H₂O₂, pH 5.14, and a reaction time of 389 minutes. nih.gov | nih.gov |
| Adsorption by Weakly Basic Resin (D301R) | 5-Amino-2-chlorotoluene-4-sulfonic acid (CLT) | The adsorption process followed the Langmuir isotherm and first-order kinetics. The resin showed a higher affinity for the sulfonic acid compared to hydrochloric acid, allowing for potential separation. besjournal.com | besjournal.com |
Emerging Research Areas and Unexplored Potentials
Future research into this compound is trending towards enhancing its application efficacy through nanotechnology and developing more environmentally benign production pathways in line with circular economy principles.
Nanomaterial Integration and Hybrid Systems
The integration of nanomaterials to create hybrid systems represents a significant frontier in environmental remediation technology. As demonstrated in the treatment of AMA wastewater, using nano-Fe₃O₄ as a catalyst in a Fenton-like process improves degradation efficiency. nih.gov
Future research could explore:
Novel Nanocatalysts: Developing other metal-oxide or carbon-based nanocatalysts to improve the generation of reactive oxygen species for AOPs, potentially operating at a wider pH range. wikipedia.org
Photocatalytic Nanomaterials: Creating hybrid systems using photocatalytic nanomaterials like TiO₂ or zinc oxide (ZnO) embedded in membranes or other substrates. These systems could use UV or even visible light to degrade this compound in a continuous flow reactor, offering a cost-effective and efficient treatment solution.
Nanosensors: Fabricating electrochemical sensors using nanomaterial-modified electrodes for the highly sensitive and real-time detection of this compound in environmental samples.
Sustainable Production Methods and Circular Economy Principles
The conventional synthesis of aromatic compounds often relies on petrochemical feedstocks and harsh reaction conditions. innovations-report.com A shift towards sustainable production is an emerging and critical area of research.
Biocatalysis and Fermentation: While currently applied to other amino acids, fermentation routes using engineered microorganisms present a promising sustainable alternative to chemical synthesis. innovations-report.compurdue.edu For example, engineered cyanobacteria can utilize CO₂ and sunlight to produce aromatic amino acids, completely avoiding the use of petrochemicals and arable land needed for sugar-based fermentation. purdue.edu Adapting such microbial platforms for the biosynthesis of precursors to this compound could drastically reduce the environmental footprint of its production.
Green Chemistry Synthesis: Research into more efficient chemical synthesis routes using environmentally friendly catalysts and solvents is ongoing. A recent study demonstrated a one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles using ammonium (B1175870) chloride, an inexpensive and less hazardous catalyst, in ethanol. researchgate.net Applying similar green chemistry principles—such as using safer solvents and improving atom economy—to the sulfonation and nitration steps in the production of this compound is a key area for future development.
Circular Economy: The amino acid industry is exploring circular economy models where waste streams are repurposed. nih.gov For example, electrolyte residues like ammonium sulfate (B86663) from amino acid production can be recovered and used as fertilizers. nih.gov In the context of this compound production, waste sulfuric acid from the sulfonation process is a major environmental concern. google.com Developing processes to regenerate and reuse this acid or to convert process byproducts into valuable chemicals would align with circular economy principles, improving both the economic and environmental sustainability of its lifecycle.
Q & A
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
- Methodological Answer :
- Heat Management : Exothermic diazotization requires jacketed reactors with precise cooling.
- Mixing Efficiency : Turbulent flow conditions (Re > 10,000) prevent localized pH spikes.
- Waste Streams : Neutralization of acidic byproducts generates sulfate salts, necessitating ion-exchange recovery. Pilot trials show 85% yield at 10 kg scale vs. 92% in lab batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
